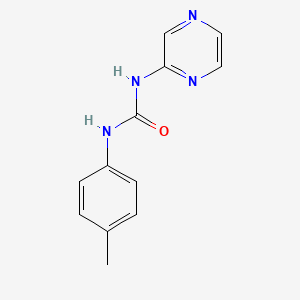
1-(4-Methylphenyl)-3-pyrazin-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-METHYLPHENYL)-N’-(2-PYRAZINYL)UREA is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a 4-methylphenyl group and a 2-pyrazinyl group attached to the nitrogen atoms of the urea moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHYLPHENYL)-N’-(2-PYRAZINYL)UREA typically involves the reaction of 4-methylphenyl isocyanate with 2-pyrazinamine. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction can be represented as follows:
4-methylphenyl isocyanate+2-pyrazinamine→N-(4-METHYLPHENYL)-N’-(2-PYRAZINYL)UREA
Industrial Production Methods
In an industrial setting, the production of N-(4-METHYLPHENYL)-N’-(2-PYRAZINYL)UREA may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-METHYLPHENYL)-N’-(2-PYRAZINYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or nitrating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the aromatic rings.
Reduction: Amines and other reduced forms.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May serve as a ligand in biochemical assays.
Medicine: Potential use in drug development due to its structural properties.
Industry: Could be used in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of N-(4-METHYLPHENYL)-N’-(2-PYRAZINYL)UREA involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-Phenyl-N’-(2-pyrazinyl)urea
- N-(4-Methylphenyl)-N’-(2-pyridyl)urea
- N-(4-Methylphenyl)-N’-(2-thiazolyl)urea
Uniqueness
N-(4-METHYLPHENYL)-N’-(2-PYRAZINYL)UREA is unique due to the presence of both a 4-methylphenyl group and a 2-pyrazinyl group, which may confer specific chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C12H12N4O |
|---|---|
Molecular Weight |
228.25 g/mol |
IUPAC Name |
1-(4-methylphenyl)-3-pyrazin-2-ylurea |
InChI |
InChI=1S/C12H12N4O/c1-9-2-4-10(5-3-9)15-12(17)16-11-8-13-6-7-14-11/h2-8H,1H3,(H2,14,15,16,17) |
InChI Key |
XFSDWGWRKPVERM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC=CN=C2 |
solubility |
14.4 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


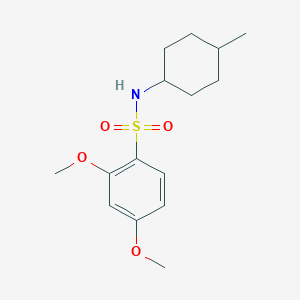
![N-(5-chloro-2-methoxyphenyl)-2-{[5-(5-ethylthiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10971356.png)

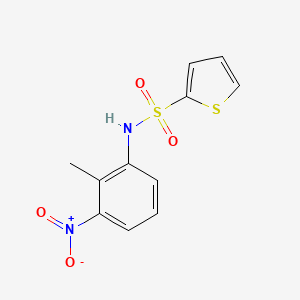
![7-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10971366.png)

![N-benzyl-3-{[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]amino}benzamide](/img/structure/B10971377.png)
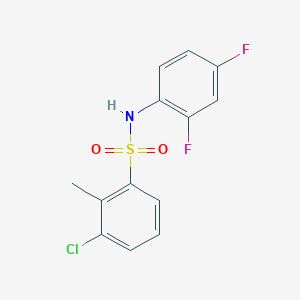
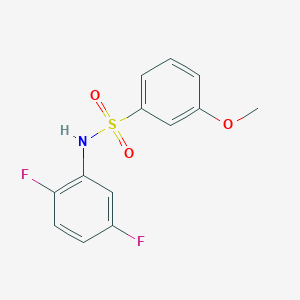
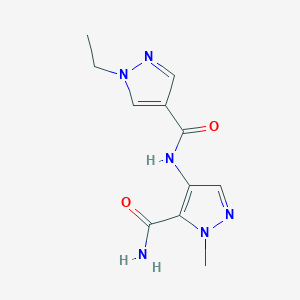
![5-Amino-7-(4-nitrophenyl)-2-phenyl-3,7-dihydropyrano[2,3-d]imidazole-6-carbonitrile](/img/structure/B10971423.png)
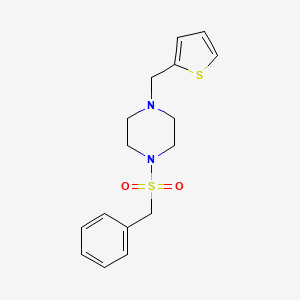
![N-(1,3-benzothiazol-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10971467.png)
![2-{4-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]phenoxy}-N-[4-(trifluoromethyl)benzyl]acetamide](/img/structure/B10971474.png)
